molecular formula C8H14O B12276685 2,2-Diethylcyclobutan-1-one

2,2-Diethylcyclobutan-1-one

Cat. No.: B12276685
M. Wt: 126.20 g/mol
InChI Key: QWJVGOPQOXGVSW-UHFFFAOYSA-N
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Description

2,2-Diethylcyclobutan-1-one: is an organic compound with the molecular formula C8H14O. It belongs to the class of cyclobutanones, which are four-membered cyclic ketones. The compound is characterized by the presence of two ethyl groups attached to the second carbon of the cyclobutanone ring. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diethylcyclobutan-1-one can be synthesized through several methods, with the most common being the [2+2] cycloaddition reaction. This involves the reaction of two electron-rich olefins under specific conditions to form the cyclobutane ring. The reaction typically requires harsh conditions, but can be facilitated by the use of radical cations generated through oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the cyclization of suitable precursors followed by substitution reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl groups and the ketone oxygen can participate in substitution reactions, leading to a variety of substituted cyclobutanones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include substituted cyclobutanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Diethylcyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diethylcyclobutan-1-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    Cyclobutanone: The parent compound without the ethyl groups.

    2,2-Dimethylcyclobutan-1-one: A similar compound with methyl groups instead of ethyl groups.

    2-Ethylcyclobutan-1-one: A compound with only one ethyl group.

Comparison: 2,2-Diethylcyclobutan-1-one is unique due to the presence of two ethyl groups, which influence its reactivity and physical properties. Compared to cyclobutanone, the ethyl groups increase steric hindrance and can affect the compound’s ability to participate in certain reactions. The presence of two ethyl groups also makes it more hydrophobic compared to its methyl-substituted counterpart .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2,2-diethylcyclobutan-1-one

InChI

InChI=1S/C8H14O/c1-3-8(4-2)6-5-7(8)9/h3-6H2,1-2H3

InChI Key

QWJVGOPQOXGVSW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1=O)CC

Origin of Product

United States

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